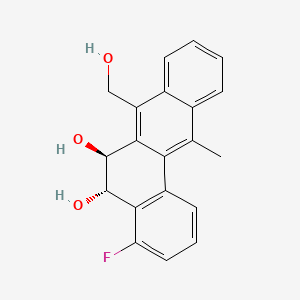
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The starting materials often include substituted benzene and anthracene derivatives. Key steps in the synthesis may involve:
Friedel-Crafts Alkylation: Introduction of the methyl group.
Electrophilic Aromatic Substitution: Introduction of the fluoro group.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of double bonds to single bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of aromatic rings.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully saturated hydrocarbons.
科学研究应用
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: As a model compound for studying PAH behavior and reactivity.
Biology: Investigating its effects on biological systems, including potential mutagenic and carcinogenic properties.
Medicine: Exploring its potential as a therapeutic agent or its role in drug metabolism.
Industry: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: The parent compound without additional functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A four-ring PAH with similar structural features.
Uniqueness
Benz(a)anthracene-5,6-diol, 4-fluoro-5,6-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and hydroxymethyl groups, in particular, may influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
80752-25-6 |
|---|---|
分子式 |
C20H17FO3 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
(5S,6S)-4-fluoro-7-(hydroxymethyl)-12-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-11-5-2-3-6-12(11)14(9-22)18-16(10)13-7-4-8-15(21)17(13)19(23)20(18)24/h2-8,19-20,22-24H,9H2,1H3/t19-,20-/m0/s1 |
InChI 键 |
NQIOTTULCOFJHG-PMACEKPBSA-N |
手性 SMILES |
CC1=C2C3=C([C@@H]([C@H](C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
规范 SMILES |
CC1=C2C3=C(C(C(C2=C(C4=CC=CC=C14)CO)O)O)C(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


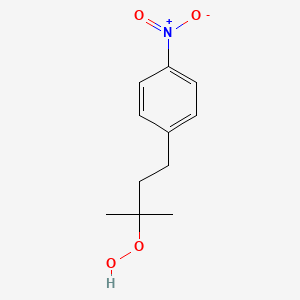
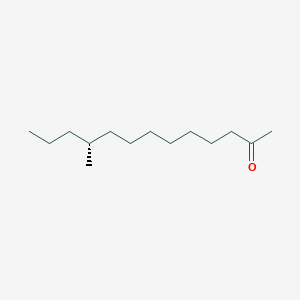


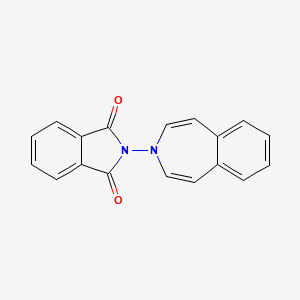



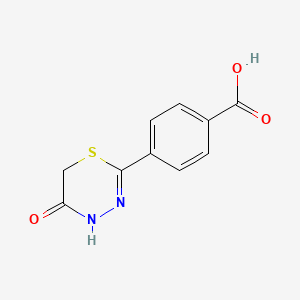
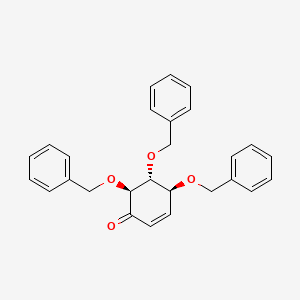
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
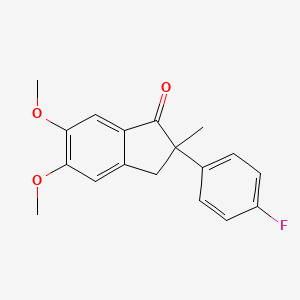
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
